

In Vitro Activity of Dalbavancin Against Staphylococcus aureus: A Technical Guide

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Compound of Interest

Compound Name: Dalbavancin (hydrochloride)

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Introduction

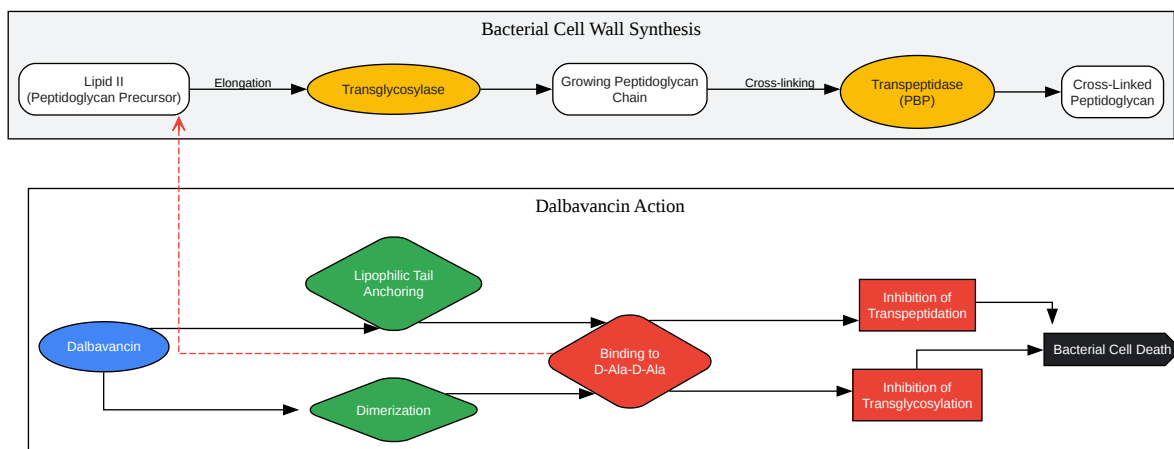
Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including clinically significant strains of Staphylococcus aureus.[1][2] Its unique pharmacological profile, characterized by a long half-life, allows for infrequent dosing regimens.[3] This technical guide provides an in-depth overview of the in vitro activity of dalbavancin against S. aureus, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action. Dalbavancin has demonstrated potent in vitro activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[1][4][5]

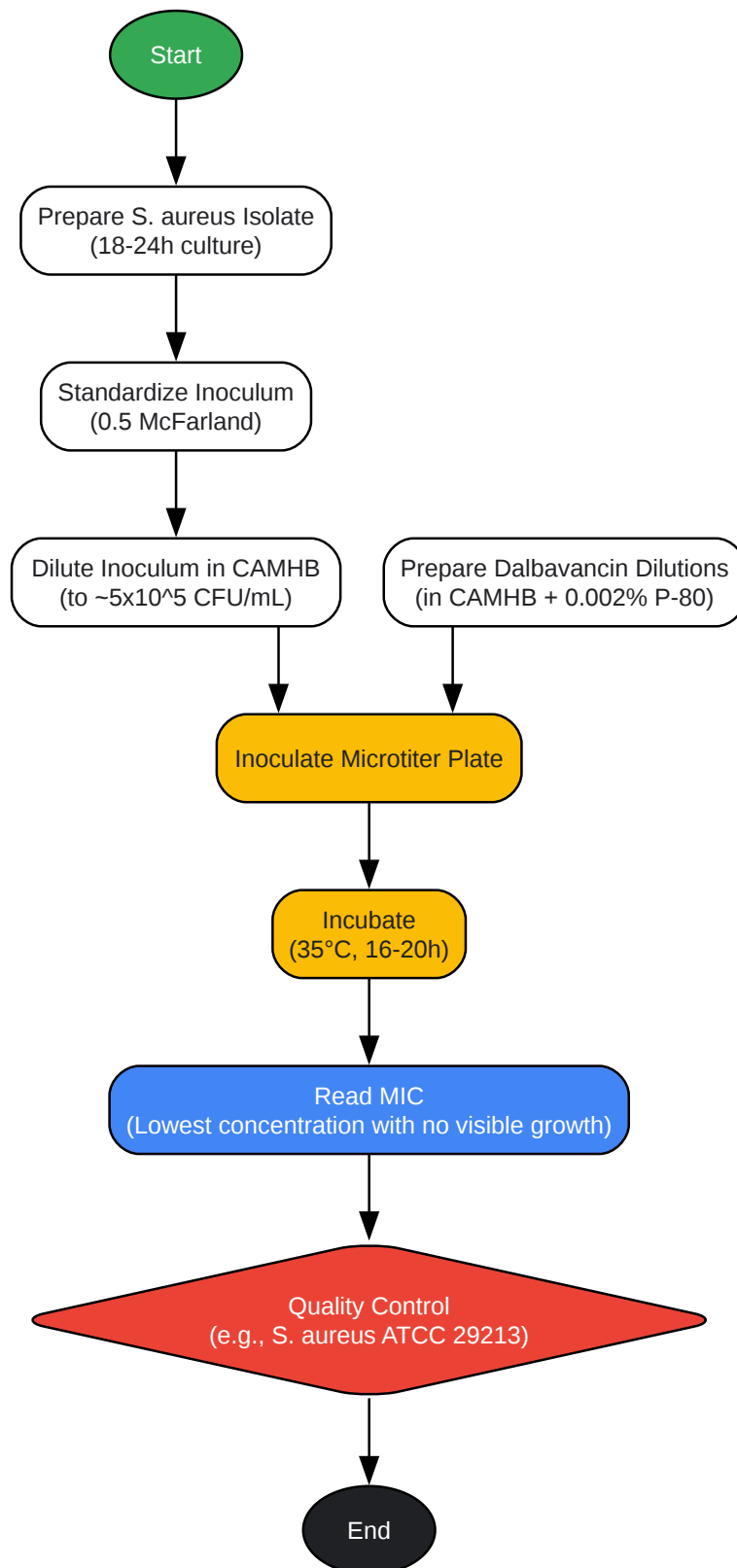
Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] Its mechanism is multifaceted, involving several key steps that lead to the disruption of peptidoglycan assembly and ultimately, cell death.[4][7][8]

The primary mode of action involves dalbavancin binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis.[4][6][8] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains.[4][6][9]

A distinguishing feature of dalbavancin is its lipophilic side chain, which facilitates its anchoring to the bacterial cytoplasmic membrane.[2][6][10] This anchoring enhances the drug's affinity for its target and concentrates it at the site of action.[9] Furthermore, dalbavancin molecules can form dimers, which is believed to further stabilize their interaction with the peptidoglycan precursors and contribute to their enhanced activity compared to older glycopeptides like vancomycin.[3][7][8]





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